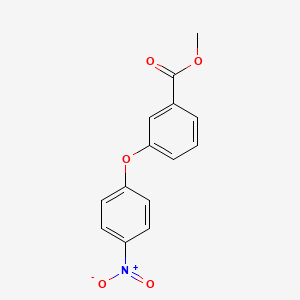

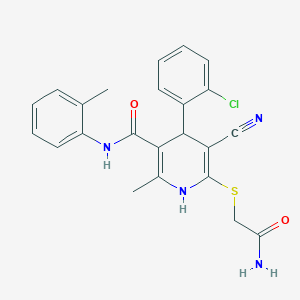

Methyl 3-(4-nitrophenoxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-nitrophenoxy)benzoate is a chemical compound that belongs to the family of benzoates and is commonly used in scientific research. It is also known as Methyl 3-(4-nitrophenoxy)benzoate, Methyl 3-(4-nitrophenoxy)benzoate, and Methyl 3-(4-nitrophenoxy)benzoate. This compound is synthesized using various methods and has several applications in scientific research.

Scientific Research Applications

Environmental Decontamination

- A study conducted by Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to Methyl 3-(4-nitrophenoxy)benzoate. They identified a microorganism, Ralstonia sp. SJ98, capable of degrading 3-methyl-4-nitrophenol, which is a breakdown product of a pesticide. This microorganism utilizes this compound as its sole carbon and energy source, highlighting the potential for bioremediation and environmental decontamination applications. The study found catechol to be a major intermediate in the degradation pathway, which may shed light on the degradation processes of similar compounds such as Methyl 3-(4-nitrophenoxy)benzoate (Bhushan et al., 2000).

Structural Analysis and Molecular Interactions

- Research by Portilla et al. (2007) focused on the structural analysis of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer, providing insights into the molecular interactions through hydrogen bonding. This study's findings on the formation of complex sheets and chains of molecules via hydrogen bonding could be relevant for understanding the molecular interactions and structural properties of similar compounds, including Methyl 3-(4-nitrophenoxy)benzoate (Portilla et al., 2007).

Chemical Sensing and Chemosensors

- A study by Ma et al. (2013) discussed the development of novel anion sensors containing structural units similar to Methyl 3-(4-nitrophenoxy)benzoate. These sensors displayed significant color changes and optical shifts upon the addition of fluoride ions, indicating their potential use in chemical sensing applications. Understanding the properties of these sensors could provide a basis for developing new sensing materials or technologies utilizing Methyl 3-(4-nitrophenoxy)benzoate (Ma et al., 2013).

Material Science and Mesophase Behavior

- Saad et al. (2019) investigated the mesophase behavior of compounds structurally similar to Methyl 3-(4-nitrophenoxy)benzoate. The study provided insights into the influence of lateral methyl and terminal substituents on the mesophase behavior of certain compounds, contributing to the understanding of their thermal stability and phase transition properties. This could be relevant for the design and development of new materials with specific thermal and optical properties (Saad et al., 2019).

properties

IUPAC Name |

methyl 3-(4-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-3-2-4-13(9-10)20-12-7-5-11(6-8-12)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLZUUZMFAKIMLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-carbamoyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591503.png)

![N-(1-Cyanocyclopropyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2591504.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenylbutanamide](/img/structure/B2591507.png)

![6-Methyl-N-[3-(prop-2-enoylamino)cyclobutyl]pyridine-2-carboxamide](/img/structure/B2591509.png)

![N-[(cyclopropylcarbonyl)oxy]-N-[3,4-dihydro-1(2H)-naphthalenyliden]amine](/img/structure/B2591515.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2591517.png)

![2-(2,4-dichlorophenoxy)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2591520.png)

![(3-Amino-6-cyclopropyl-4-(furan-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B2591522.png)